molecular formula C19H21NO3 B13948589 Xanthen-9-one, 4-(dimethylaminomethyl)-3-isopropoxy- CAS No. 58766-38-4

Xanthen-9-one, 4-(dimethylaminomethyl)-3-isopropoxy-

Cat. No.: B13948589
CAS No.: 58766-38-4
M. Wt: 311.4 g/mol
InChI Key: QAZDSHOGEGOJOC-UHFFFAOYSA-N
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Description

Xanthen-9-one, 4-(dimethylaminomethyl)-3-isopropoxy- is a synthetic compound belonging to the xanthone family. Xanthones are oxygen-containing heterocyclic compounds known for their diverse biological activities. The unique structure of Xanthen-9-one, 4-(dimethylaminomethyl)-3-isopropoxy- makes it a subject of interest in various scientific fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Xanthen-9-one, 4-(dimethylaminomethyl)-3-isopropoxy- typically involves the etherification of the hydroxyl group in position 3 of a xanthone derivative. One common method includes the use of 1,3-dihydroxyxanthone and 1,5-dibromopentane in the presence of potassium carbonate (K₂CO₃) and acetone . The reaction conditions are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of Xanthen-9-one, 4-(dimethylaminomethyl)-3-isopropoxy- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

Xanthen-9-one, 4-(dimethylaminomethyl)-3-isopropoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminomethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Xanthen-9-one, 4-(dimethylaminomethyl)-3-isopropoxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Xanthen-9-one, 4-(dimethylaminomethyl)-3-isopropoxy- involves its interaction with various molecular targets and pathways. One key pathway is the modulation of the nuclear factor erythroid-derived 2-like 2 (Nrf2) pathway, which plays a crucial role in cellular response to oxidative stress . The compound enhances Nrf2 translocation, leading to the activation of antioxidant response elements and subsequent reduction of oxidative damage.

Comparison with Similar Compounds

Similar Compounds

  • Xanthen-9-one, 4-(diethylaminomethyl)-3-isopropoxy-
  • Xanthen-9-one, 4-(dimethylaminomethyl)-3-ethoxy-
  • Xanthen-9-one, 4-(dimethylaminomethyl)-3-methoxy-

Uniqueness

Xanthen-9-one, 4-(dimethylaminomethyl)-3-isopropoxy- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the isopropoxy group at position 3 enhances its solubility and bioavailability compared to other similar compounds.

Properties

CAS No.

58766-38-4

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

4-[(dimethylamino)methyl]-3-propan-2-yloxyxanthen-9-one

InChI

InChI=1S/C19H21NO3/c1-12(2)22-17-10-9-14-18(21)13-7-5-6-8-16(13)23-19(14)15(17)11-20(3)4/h5-10,12H,11H2,1-4H3

InChI Key

QAZDSHOGEGOJOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3O2)CN(C)C

Origin of Product

United States

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